molecular formula C12H12F2N2O3 B13052878 Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13052878
M. Wt: 270.23 g/mol
InChI Key: QKEHXQLSRKZEON-UHFFFAOYSA-N
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Description

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoroethoxy group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. . The reaction conditions often require careful adjustment to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. Computational studies have provided insights into the electronic structure and binding interactions of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the difluoroethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate (CAS Number: 1774900-09-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyridine scaffold, which is known for its versatility in drug design. The compound has the following molecular formula:

  • Molecular Formula : C₁₂H₁₂F₂N₂O₃
  • Molecular Weight : 270.24 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:

1. Inhibition of Key Enzymes

Research indicates that compounds with a pyrazolo[1,5-a]pyridine core can act as inhibitors for several critical enzymes involved in various diseases:

  • Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle regulation and have been targeted in cancer therapy.
  • Adenosine Receptors : Inhibition may lead to therapeutic effects in conditions like heart disease and cancer.
  • Xanthine Oxidase : This enzyme is involved in oxidative stress; inhibitors can be beneficial in gout and other inflammatory conditions.
  • Phosphodiesterase-4 (PDE4) : Targeting PDE4 has implications for treating inflammatory diseases such as asthma and COPD.

2. Anti-Cancer Properties

This compound has shown potential anti-cancer activity. Studies have demonstrated that pyrazolopyridine derivatives can inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. Notably, they have been investigated for their effects on various cancer cell lines.

3. Anti-Inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 suggests its potential use in treating inflammatory diseases. By reducing inflammation, it may alleviate symptoms associated with chronic inflammatory conditions.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

StudyFindings
Kumar et al. (2019)Identified as an inhibitor of CDKs and xanthine oxidase; potential anti-cancer activity noted.
Gökhan-Kelekçi et al. (2007)Demonstrated anti-inflammatory properties through cytokine inhibition.
Amaroju et al. (2020)Suggested efficacy against Mycobacterium tuberculosis by inhibiting pantothenate synthetase.

Case Study 1: Anti-Cancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the downregulation of survival signaling pathways.

Case Study 2: Inhibition of Inflammatory Cytokines

A study focusing on inflammatory models showed that treatment with this compound resulted in decreased levels of TNF-α and IL-6 in serum samples from treated subjects compared to controls, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C12H12F2N2O3

Molecular Weight

270.23 g/mol

IUPAC Name

ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-5-15-16-6-8(3-4-10(9)16)19-7-11(13)14/h3-6,11H,2,7H2,1H3

InChI Key

QKEHXQLSRKZEON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)OCC(F)F

Origin of Product

United States

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